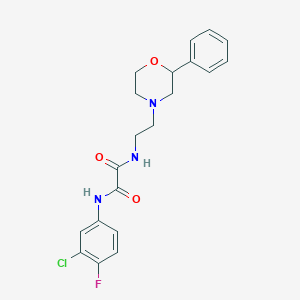

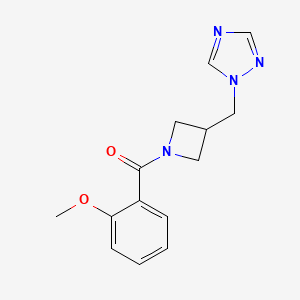

![molecular formula C20H15F2N3OS B2515806 N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-24-0](/img/structure/B2515806.png)

N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to the compound of interest, involves a palladium-catalyzed C-C coupling methodology using aryl boronic pinacol ester/acids. This method has proven effective for creating a series of compounds with various aryl groups, leading to the successful synthesis of compounds with significant biological activities, particularly in urease inhibition .

Molecular Structure Analysis

The molecular structure of related compounds, such as those containing the 1,3,4-thiadiazol moiety with difluoromethyl groups, has been characterized by X-ray diffraction techniques. These compounds exhibit a 'V' shaped conformation with angles between the aromatic planes around 84°. The intermolecular interactions, including various hydrogen bonds and pi interactions, contribute to the stability of the 3-D molecular arrays in the crystalline form .

Chemical Reactions Analysis

The chemical reactivity of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, a compound with a similar thiazolyl acetamide structure, has been studied using spectroscopic methods and density functional theory (DFT). The compound shows electrophilic nature, indicating a propensity for electron acceptance in reactions with nucleophiles such as DNA bases. Charge transfer studies suggest that this compound can act as an electron acceptor from adenine, while it donates electrons to other DNA bases like cytosine, guanine, and thymine .

Physical and Chemical Properties Analysis

The physical and chemical properties of related acetamide derivatives have been extensively studied. Compounds with the thiazolyl acetamide moiety have shown good antioxidant and anti-inflammatory activities, with some derivatives exhibiting both. The antioxidant activity is demonstrated through various assays, including DPPH radical scavenging and lipid peroxide inhibition. The anti-inflammatory activity is assessed through erythrocyte hemolytic inhibition. These activities suggest that the physical and chemical properties of these compounds make them suitable for potential therapeutic applications .

Scientific Research Applications

Therapeutic Versatility of Imidazo[2,1-b]thiazoles

Imidazo[2,1-b]thiazole and its derivatives, like the compound , have shown a broad spectrum of pharmacological activities, making them promising moieties in medicinal chemistry. Research indicates that these compounds have been investigated for their diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antiviral effects. This versatility is attributed to the structural complexity and ability to interact with various biological targets, providing insights for the design of new therapeutic agents based on imidazo[2,1-b]thiazole scaffolds (Shareef, Khan, Babu, & Kamal, 2019).

Optical Sensing and Biological Applications

The compound's structural relatives have been commonly employed in the synthesis of optical sensors due to their ability to interact with biological systems. Pyrimidine and thiazole derivatives, including those related to the compound in focus, serve as exquisite sensing materials with a range of biological and medicinal applications. Their structural characteristics make them suitable for use as sensing probes, highlighting the potential of N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide in the development of new optical sensing technologies and biological applications (Jindal & Kaur, 2021).

Chemical and Biological Properties of Phosphorylated Derivatives

Phosphorylated derivatives of 1,3-azoles, including imidazoles and thiazoles, demonstrate significant chemical and biological properties. The synthesis methods and the biological activities of these derivatives, such as insectoacaricidal, anti-blastic, sugar-lowering, and anti-exudative effects, provide a foundation for the development of new drugs and therapeutic agents. The compound's structural framework suggests potential for exploring similar activities, underscoring the importance of phosphorylation in enhancing biological efficacy (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Antioxidant and Anti-inflammatory Properties of Benzofused Thiazole Derivatives

Research on benzofused thiazole analogues, structurally related to the compound , has identified them as potential lead molecules for the design and development of new therapeutic agents with antioxidant and anti-inflammatory properties. This highlights the compound's potential for being part of novel treatments targeting oxidative stress and inflammation, essential pathways in many diseases (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N3OS/c1-12-2-4-13(5-3-12)18-10-25-15(11-27-20(25)24-18)9-19(26)23-17-7-6-14(21)8-16(17)22/h2-8,10-11H,9H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOSDDXTASEZEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

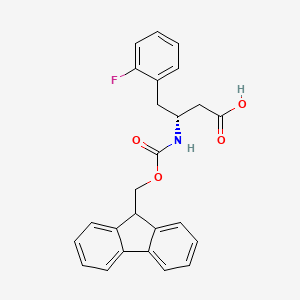

![4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2515725.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2515730.png)

![1-[4-(3-Thienylcarbonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2515733.png)

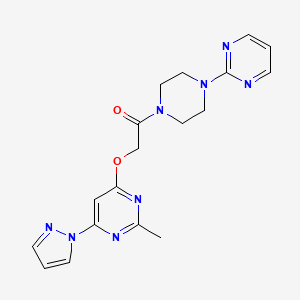

![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)

![3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2515735.png)

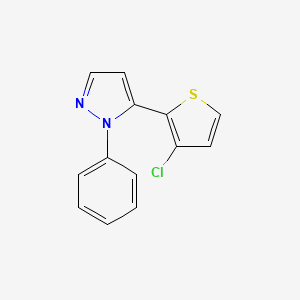

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)

![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2515739.png)

![N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2515740.png)

![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)